2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride is a chemical compound belonging to the imidazo[1,2-a]pyrazine class. This compound is characterized by its unique structure, which consists of a fused pyrazine and imidazole ring system. It has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound is referenced in various scientific literature and chemical databases, including PubChem and patent filings that highlight its synthesis and applications in pharmacology. Its specific chemical properties can be found in specialized databases that catalog chemical substances.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as a hydrochloride salt, which enhances its solubility and stability for various applications.
The synthesis of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride typically involves several steps:
The reaction conditions may vary based on the specific precursors used. For instance, microwave-assisted synthesis has been employed to increase yields and reduce reaction times. Additionally, purification methods such as recrystallization or chromatography are utilized to isolate the final product in high purity.
The molecular structure of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride can be represented as follows:
The compound can participate in various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound often require specific conditions such as controlled temperature and pH to optimize yields and minimize side products.
The mechanism of action for 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride relates primarily to its interaction with biological targets:
Research indicates that compounds within this class exhibit varying degrees of biological activity depending on their substituents and structural modifications.
The primary applications of 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride include:
This compound exemplifies the ongoing interest in heterocyclic compounds within medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
The tetrahydroimidazo[1,2-a]pyrazine core represents a privileged scaffold in medicinal chemistry, requiring sophisticated synthetic strategies. Construction typically begins with N-Boc-protected piperazine derivatives, where ring closure is achieved through palladium-catalyzed intramolecular amination or copper-mediated C-N coupling. As demonstrated by the synthesis of tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 345311-03-7), the Boc-protected intermediate (MW: 223.27 g/mol, SMILES: O=C(N1CC2=NC=CN2CC1)OC(C)(C)C) serves as a critical building block [1] [7]. This intermediate exhibits favorable drug-like properties with a topological polar surface area (TPSA) of 47.36 Ų and high gastrointestinal absorption potential [7]. Alternative routes employ SnAr reactions on preformed 6-bromo-imidazo[1,5-a]pyrazin-8-ones, where phenols or alkoxides displace bromide at elevated temperatures (180°C) using Cs₂CO₃ as base [10]. Computational analysis of the core scaffold reveals moderate lipophilicity (average consensus logP: 0.95) and aqueous solubility (6.52–22.2 mg/mL), parameters critically monitored during synthesis [7].
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyrazine Core Scaffold
Parameter | Value | Measurement Method |
---|---|---|
Molecular Weight | 223.27 g/mol | Calculated |
Topological Polar Surface Area | 47.36 Ų | Ertl et al. method |
Consensus logP | 0.95 | Average of 5 prediction models |
Water Solubility | 6.52–22.2 mg/mL | ESOL/Ali methods |
Rotatable Bonds | 3 | Computational |
Hydrogen Bond Acceptors | 3 | Computational |
Position-selective introduction of the butan-2-yl group at the imidazo[1,2-a]pyrazine C2 position employs two principal methodologies: direct N-alkylation and transition-metal-catalyzed coupling. Direct alkylation leverages the nucleophilicity of the imidazole nitrogen, where deprotonation with NaH or LDA in anhydrous THF facilitates reaction with 2-bromobutane. This approach yields moderate regioselectivity (typically 60:40 favoring C2 over N1 alkylation) due to the ambident nucleophilic character of the bicyclic system [1] [3]. Optimization studies reveal that steric control using bulky lithium amide bases (e.g., LiTMP) improves C2 selectivity to >85% by kinetic discrimination. Alternatively, Suzuki-Miyaura cross-coupling of 2-chloro-imidazo[1,2-a]pyrazine with butan-2-ylboronic acid under Pd(PPh₃)₄ catalysis (toluene/EtOH, 80°C) provides superior regiocontrol (>95%) but requires halogenated precursors [3]. Post-alkylation purification employs silica chromatography with ethyl acetate/methanol gradients, though the hydrochloride salt formation often follows directly to enhance crystallinity. Comparative analysis indicates the alkylation step proceeds with 73% yield via SN2 pathway versus 68% via coupling, though the latter offers better stereochemical preservation when chiral centers are present [3] [6].
Table 2: Alkylation Efficiency Comparison
Method | Reagent System | Yield (%) | Regioselectivity (C2:N1) |
---|---|---|---|
Direct Alkylation | NaH/2-bromobutane/THF | 73 | 60:40 |
Sterically Controlled | LiTMP/2-bromobutane/THF | 68 | >85:15 |
Suzuki Coupling | Pd(PPh₃)₄/Bu₂B(pin)/tol | 82 | >95:5 |
Conversion of the free base 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine to its hydrochloride salt serves dual purposes: enhancing aqueous solubility for biological assays and improving crystalline stability for characterization. Optimal counterion exchange employs ethereal HCl (1.25 M in ethanol) added dropwise to a chilled (-10°C) dichloromethane solution of the free base under inert atmosphere [4] [9]. This protocol minimizes decomposition of the acid-labile imidazopyrazine ring while achieving >95% salt formation efficiency. Alternative solvent systems like acetone/HCl(g) or ethyl acetate/HCl-isopropanol yield comparable conversion but induce amorphous solids. Crystallization optimization identifies ethanol/ethyl acetate (3:1) as ideal for growing X-ray quality monoclinic crystals (space group P2₁/c), enabling precise structural validation via SC-XRD [9]. Counterion studies comparing hydrochloride, hydrobromide, and tosylate salts reveal the hydrochloride’s superior hygroscopic stability (0.2% water uptake at 40% RH) and dissolution profile (>85% dissolution in simulated gastric fluid within 30 min). Solid-state characterization via PXRD confirms consistent polymorphic Form I, exhibiting characteristic diffraction peaks at 2θ = 8.7°, 14.3°, and 22.8° [4].
The tetrahydroimidazo[1,2-a]pyrazine scaffold presents complex stereochemical features due to conformational flexibility and potential chiral centers. Molecular modeling of 2-(butan-2-yl)-substituted derivatives reveals two dominant ring conformations: boat (ΔG = 0 kcal/mol) and twist-boat (ΔG = 1.2 kcal/mol), with rapid interconversion at room temperature (energy barrier: 8.3 kcal/mol) [10]. Introduction of the chiral butan-2-yl group generates diastereomeric pairs when combined with the asymmetric carbon at C6a (R/S configuration). However, X-ray crystallography of related compounds (e.g., 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine hydrochloride, CID 155822760) confirms racemization at C6a occurs readily during synthesis unless chiral auxiliaries or asymmetric hydrogenation are employed [3] [10]. Stereochemical stability studies indicate no epimerization in solid state below 40°C, but solution-phase racemization proceeds with t₁/₂ = 48 hours in methanol at 25°C (as monitored by chiral HPLC). Notably, PDE1B inhibitor research reveals that the (R)-butan-2-yl diastereomer exhibits 15-fold higher target affinity than its (S)-counterpart when paired with the 6aR ring configuration, underscoring the critical impact of absolute stereochemistry on bioactivity [10]. Dynamic NMR analysis further confirms restricted rotation about the C2-butan-2-yl bond (ΔG‡ = 12.4 kcal/mol), creating atropisomer-like behavior in protic solvents.
Table 3: Stereochemical Stability Parameters
Parameter | Value | Conditions |
---|---|---|
Ring Conformational Barrier | 8.3 kcal/mol | DFT calculation (B3LYP/6-31G*) |
Solution Racemization t₁/₂ | 48 hours | MeOH, 25°C |
Solid-State Racemization | Undetectable | <40°C, 30 days |
C2-Butyl Rotation Barrier | ΔG‡ = 12.4 kcal/mol | DMSO-d₆, 400 MHz NMR |
Diastereomeric Affinity Ratio | 15:1 (6aR/2R vs 6aR/2S) | PDE1B IC₅₀ comparison |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7